N-Acetyl dapsone chemical structure and properties
N-Acetyl dapsone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl dapsone (B1669823), also known as monoacetyldapsone (MADDS), is the primary metabolite of the sulfone antibiotic dapsone. Dapsone is a cornerstone in the treatment of leprosy and sees significant use in managing various dermatological and infectious diseases. The acetylation of dapsone to N-Acetyl dapsone is a critical step in its metabolism, influencing both its therapeutic efficacy and toxicological profile. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies related to N-Acetyl dapsone, tailored for professionals in pharmaceutical research and development.
Chemical Structure and Identification
N-Acetyl dapsone is formed by the acetylation of one of the amino groups of its parent compound, dapsone. This modification significantly alters the molecule's properties.
Chemical Structure:
Table 1: Chemical Identification of N-Acetyl Dapsone
| Identifier | Value |
| IUPAC Name | N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide[1][2][3] |
| CAS Number | 565-20-8[1][2][4] |
| Molecular Formula | C₁₄H₁₄N₂O₃S[1][2][4] |
| Molecular Weight | 290.34 g/mol [2][4][5] |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N[2][3] |
| InChI | InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)[1][2][3] |
| Synonyms | Monoacetyldapsone, MADDS, Acetyldapsone[3][6] |
Physicochemical Properties
The physicochemical properties of N-Acetyl dapsone are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Properties of N-Acetyl Dapsone
| Property | Value | Reference |
| Appearance | Off-white solid | [7] |
| Melting Point | Data for the diacetylated form (acedapsone) is 289-292 °C. The melting point for monoacetylated dapsone is not consistently reported. | [8] |
| Solubility | Soluble in Methanol (B129727) (MeOH).[7] Solubility in other solvents includes DMF (30 mg/ml), DMSO (30 mg/ml), and DMSO:PBS (pH 7.2) (1:1) (0.5 mg/ml).[9] | [7][9] |
| pKa | Data not readily available for N-Acetyl dapsone. The parent compound, dapsone, has a pKa of 2.41. | [10] |
| LogP | 0.9 (Predicted) | [11] |
| UV Absorption (λmax) | 258, 297, 362 nm | [9] |
Metabolism of Dapsone to N-Acetyl Dapsone
Dapsone is primarily metabolized in the liver through two main pathways: N-acetylation and N-hydroxylation.[1][5] The N-acetylation pathway, mediated by the N-acetyltransferase (NAT) enzymes, particularly NAT2, leads to the formation of N-Acetyl dapsone (monoacetyldapsone).[3][12] This is considered the major route of dapsone metabolism.[5] A state of equilibrium is achieved through subsequent deacetylation back to dapsone.[9]
The alternative N-hydroxylation pathway is mediated by cytochrome P450 enzymes (such as CYP3A4 and CYP2E1) and results in the formation of dapsone hydroxylamine (B1172632) (DDS-NHOH).[5][12] This metabolite is associated with the hematological side effects of dapsone, such as methemoglobinemia and hemolytic anemia.[5][6] N-Acetyl dapsone can also undergo hydroxylation to form mono-acetyl dapsone hydroxylamine (MADDS-NHOH).[5]
Experimental Protocols
Synthesis of N-Acetyl Dapsone
Acedapsone (B1665412) (diacetyldapsone) can be synthesized by the acetylation of dapsone.[13] While a specific protocol for the exclusive synthesis of monoacetyl dapsone was not detailed in the search results, a general approach would involve the controlled acetylation of dapsone, followed by purification to isolate the monoacetylated product.
Analytical Determination of N-Acetyl Dapsone
The simultaneous determination of dapsone and N-Acetyl dapsone in biological matrices is crucial for pharmacokinetic studies and for determining a patient's acetylator phenotype. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.
4.2.1. HPLC-UV Method for Dapsone and N-Acetyl Dapsone in Plasma
This method allows for the simultaneous quantification of dapsone and its primary metabolite, N-Acetyl dapsone.
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Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., phenacetin).
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl ether) at an alkaline pH.[14]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C8 or C18 column (e.g., 5 µm particle size).[14][15]
-
Mobile Phase: A mixture of water and an organic modifier like methanol or acetonitrile (B52724).[14] For example, a 70:30 (v/v) mixture of water and methanol can be used.[14]
-
Flow Rate: Typically 1 mL/min.[14]
-
Detection: UV detection at a wavelength of 286 nm or 297 nm.[14]
-
4.2.2. LC-MS/MS Method for Enhanced Sensitivity
For higher sensitivity and specificity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Column: A reversed-phase column such as a Chromolith C18.[16]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 2mM ammonium (B1175870) acetate).[15][16]
-
Flow Rate: 0.8 mL/min.[15]
-
Detection: Electrospray ionization in positive ion multiple reaction monitoring (MRM) mode.[15][16] The specific ion transitions monitored are m/z 249.3→156.1 for Dapsone and m/z 291.1→156.0 for N-Acetyl Dapsone.[16]
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Mechanism of Action and Biological Significance
The primary mechanism of action of the parent drug, dapsone, is the inhibition of dihydrofolic acid synthesis in susceptible bacteria by competing with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate (B1496061) synthetase.[1][17] This bacteriostatic effect is crucial in the treatment of leprosy.
Dapsone also exhibits significant anti-inflammatory properties, which are attributed to the inhibition of neutrophil activity.[18] It achieves this by inhibiting the myeloperoxidase-H2O2-halide-mediated cytotoxic system in neutrophils, thereby reducing the production of reactive oxygen species and other inflammatory mediators.[17][18]
The role of N-Acetyl dapsone in the overall therapeutic effect is complex. While it is generally considered to be a less active metabolite than dapsone, its formation and subsequent deacetylation contribute to the prolonged half-life of dapsone in the body. The ratio of N-Acetyl dapsone to dapsone in the plasma is used to determine an individual's acetylator phenotype (slow vs. fast acetylators), which can influence the dosing regimen and the potential for adverse effects.[2]
Conclusion
N-Acetyl dapsone is a key metabolite in the pharmacology of dapsone. A thorough understanding of its chemical properties, metabolic fate, and analytical determination is essential for the optimization of dapsone therapy and the development of new therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
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